molecular formula C10H7FN2O3S B11726975 3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11726975
M. Wt: 254.24 g/mol
InChI Key: PLCIVLLSHNGGQO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a fluorophenyl group and a nitromethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate This intermediate is then reacted with chloroacetic acid to yield the thiazolidinone ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitromethylidene group may play a role in binding to active sites, while the fluorophenyl group could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a nitromethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H7FN2O3S

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7FN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2

InChI Key

PLCIVLLSHNGGQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)F

Origin of Product

United States

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